4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1060310-86-2
VCID: VC11931364
InChI: InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide

CAS No.: 1060310-86-2

Cat. No.: VC11931364

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide - 1060310-86-2

Specification

CAS No. 1060310-86-2
Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name N-[4-(2-amino-2-oxoethyl)phenyl]-4-butoxybenzamide
Standard InChI InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23)
Standard InChI Key FTPUOWKKBYOTKP-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone (C₆H₅CONH–) modified with two key substituents:

  • A butoxy group (–O–C₄H₉) at the 4-position of the benzene ring.

  • A 4-(carbamoylmethyl)phenyl group (–C₆H₄–CH₂–CONH₂) attached to the amide nitrogen.

This configuration introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. The butoxy chain enhances lipophilicity, while the carbamoylmethyl group provides hydrogen-bonding capabilities .

Physicochemical Parameters

Based on structural analogs :

  • Molecular Formula: C₁₉H₂₂N₂O₃

  • Molecular Weight: ~326.39 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the carbamoyl group; limited aqueous solubility (<1 mg/mL) .

  • LogP: Estimated at 2.8–3.4 (indicating moderate lipophilicity) .

Table 1: Comparative Physicochemical Data for Benzamide Derivatives

CompoundMolecular WeightLogPAqueous Solubility (mg/mL)
4-Butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide326.393.10.8
N-(4-Bromophenyl)benzamide 276.112.71.2
4-(Aminomethyl)benzamide 194.231.95.6

Synthetic Methodologies

General Synthesis Strategy

The synthesis likely follows a two-step protocol common to N-arylbenzamides :

  • Formation of the benzoyl chloride: Reacting 4-butoxybenzoic acid with thionyl chloride (SOCl₂) under reflux.

  • Amide coupling: Treating the benzoyl chloride with 4-(carbamoylmethyl)aniline in the presence of a base (e.g., NaOH) via the Schotten-Baumann reaction .

Key Reaction Conditions :

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Solvent: Dichloromethane or THF.

  • Yield: Typically 60–75% after purification by silica gel chromatography.

Optimization Challenges

  • The bulky 4-(carbamoylmethyl)phenyl group may hinder reaction kinetics, requiring extended reaction times (12–24 hrs) .

  • Steric effects can lead to byproducts such as N,O-diacylated derivatives, necessitating careful stoichiometric control .

Structure-Activity Relationship (SAR) Insights

Table 2: SAR Trends in Benzamide Derivatives

SubstituentEffect on ActivityReference
4-Butoxy↑ Lipophilicity, ↑ metabolic stability
Carbamoylmethyl↑ Hydrogen bonding, ↑ target affinity
Halogens (e.g., Br)↑ Electrophilicity, ↑ antiviral potency
  • Positional Sensitivity: Para-substitution on the benzamide ring maximizes target engagement compared to ortho or meta positions .

  • Linker Flexibility: The methylene spacer in the carbamoylmethyl group balances conformational flexibility and rigidity, optimizing binding to biological targets .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.42 (m, 8H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.51 (s, 2H, CH₂CONH₂), 1.75–1.25 (m, 4H, CH₂CH₂CH₂CH₃) .

  • IR (KBr): ν 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C) .

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